C1-Bodipy-C12

Description

Properties

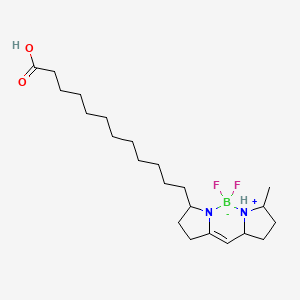

Molecular Formula |

C22H39BF2N2O2 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

12-(2,2-difluoro-12-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodec-7-en-4-yl)dodecanoic acid |

InChI |

InChI=1S/C22H39BF2N2O2/c1-18-13-14-20-17-21-16-15-19(27(21)23(24,25)26(18)20)11-9-7-5-3-2-4-6-8-10-12-22(28)29/h17-20,26H,2-16H2,1H3,(H,28,29) |

InChI Key |

IRNYSPHCPBXXQD-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1([NH+]2C(CCC2C=C3N1C(CC3)CCCCCCCCCCCC(=O)O)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

C1-BODIPY-C12: An In-depth Technical Guide for Cellular Lipid Research

Abstract

C1-BODIPY-C12, chemically known as 4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid, is a fluorescently labeled long-chain fatty acid analog that has become an indispensable tool for researchers in cell biology, metabolism, and drug development. Its intrinsic fluorescence, high quantum yield, and sensitivity to the local environment make it an exceptional probe for visualizing and quantifying fatty acid uptake, trafficking, and storage within living cells. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a summary of its use in elucidating lipid metabolic pathways.

Core Properties of this compound

This compound consists of a twelve-carbon dodecanoic acid chain attached to a BODIPY (boron-dipyrromethene) fluorophore. This structure allows it to mimic natural fatty acids and be processed by cellular machinery while enabling its visualization through fluorescence-based techniques.[1] The BODIPY dye itself is known for its sharp emission peaks, high fluorescence quantum yield, and relative insensitivity to pH and solvent polarity, making it a robust fluorescent reporter in complex biological systems.[2][3][4][5]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below, providing essential information for experimental design and data interpretation.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₃₉BF₂N₂O₂ | [6] |

| Molecular Weight | Approximately 412.4 g/mol | [6] |

| IUPAC Name | 4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid | [7] |

| Appearance | Orange solid | [8] |

| Solubility | Soluble in DMSO | [8] |

| Excitation Maximum (λex) | ~500 nm | [2][3][5] |

| Emission Maximum (λem) | ~510 nm | [2][3][5] |

| Fluorescence Lifetime | Varies with environmental viscosity (e.g., ~300 ps in methanol (B129727) to 3.4 ns in 95% glycerol) | [9] |

| Quantum Yield | High (Specific value for this compound is not consistently reported, but related BODIPY dyes can have quantum yields as high as 0.94) | [2][3][4][5][10] |

Biological Applications and Mechanism of Action

This compound serves as a valuable tracer for investigating the dynamics of fatty acid metabolism.[6][] Due to its structural similarity to natural long-chain fatty acids, it is recognized and processed by cellular transport and metabolic pathways.[1] The primary application of this compound is in the study of fatty acid uptake and its subsequent incorporation into various lipid species, most notably neutral lipids stored in lipid droplets.[1][12][13]

The uptake of this compound into cells is facilitated by fatty acid transport proteins (FATPs).[1][7] Once inside the cell, it is esterified by long-chain acyl-CoA synthetases (ACSLs) to form a fluorescent acyl-CoA derivative.[1] This activated form can then be incorporated into triglycerides and phospholipids.[1] The accumulation of fluorescently labeled lipids, particularly in lipid droplets, provides a direct readout of cellular fatty acid influx and storage capacity.[1][13][14]

Cellular Fatty Acid Uptake and Metabolism Pathway

The following diagram illustrates the general pathway of this compound uptake and initial metabolic fate within a cell.

Caption: this compound uptake and metabolism.

Experimental Protocols

The following sections provide detailed methodologies for common experiments utilizing this compound.

Preparation of this compound Stock and Working Solutions

A consistent and well-characterized starting material is crucial for reproducible results.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA), fatty acid-free

Protocol:

-

Stock Solution (10 mM): Dissolve 1 mg of this compound in 247 µL of anhydrous DMSO.[2][4][5] This stock solution should be stored at -20°C or -80°C, protected from light, and repetitive freeze-thaw cycles should be avoided.[2][4]

-

BSA Conjugation (Optional but Recommended): For many cell-based assays, pre-conjugating this compound to BSA improves its solubility and mimics its physiological transport in the bloodstream. To do this, dilute the stock solution in a medium containing fatty acid-free BSA (e.g., 0.1%) and incubate at 37°C for 30 minutes, protected from light.[1][6]

-

Working Solution (1-10 µM): Dilute the stock solution (or the BSA-conjugated solution) in serum-free cell culture medium or PBS to the desired final concentration.[2][4] The optimal concentration should be determined empirically for each cell type and experimental setup.

Fatty Acid Uptake Assay in Adherent Cells (Plate Reader-Based)

This protocol is suitable for high-throughput screening of fatty acid uptake inhibitors or for quantifying differences in uptake between cell populations.

Materials:

-

Adherent cells cultured in a 96-well black-wall, clear-bottom plate

-

This compound working solution (typically 2 µM)

-

Serum-free medium

-

Fluorescence plate reader with bottom-read capabilities (Excitation: ~485 nm, Emission: ~515 nm)

-

(Optional) Quencher dye (e.g., Trypan Blue) to reduce extracellular fluorescence

Protocol:

-

Seed adherent cells in a 96-well black-wall, clear-bottom plate and culture until they reach the desired confluency.

-

One hour prior to the assay, replace the culture medium with serum-free medium and incubate at 37°C.[15]

-

Aspirate the serum-free medium and add the this compound working solution to each well.[15] If using a quencher, it can be included in the working solution.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure fluorescence intensity at regular intervals (e.g., every 20-60 seconds) for a desired period (e.g., 60 minutes) using bottom-read mode.[15]

-

The rate of fatty acid uptake can be determined from the initial linear portion of the fluorescence increase over time.[15]

Staining of Lipid Droplets for Fluorescence Microscopy

This method allows for the visualization of fatty acid incorporation into lipid droplets.

Materials:

-

Cells cultured on sterile coverslips or in imaging-compatible dishes

-

This compound working solution (1-10 µM)

-

Wash buffer (e.g., PBS or serum-free medium)

-

(Optional) Fixative (e.g., 4% paraformaldehyde)

-

(Optional) Nuclear counterstain (e.g., Hoechst or DAPI)

-

Fluorescence microscope with appropriate filter sets

Protocol:

-

Culture cells on a suitable imaging substrate.

-

Remove the culture medium and wash the cells once with wash buffer.

-

Add the this compound working solution and incubate for 5-30 minutes at 37°C, protected from light.[2] The optimal incubation time will vary depending on the cell type and metabolic rate.

-

Remove the staining solution and wash the cells twice with wash buffer for 5 minutes each.[2]

-

(Optional) For fixed-cell imaging, incubate with a suitable fixative after washing.

-

(Optional) Counterstain the nuclei with a suitable dye.

-

Mount the coverslip or image the dish using a fluorescence microscope. Lipid droplets will appear as bright, punctate structures within the cytoplasm.

Fatty Acid Uptake Assay using Flow Cytometry

This protocol enables the quantification of fatty acid uptake on a single-cell level.

Materials:

-

Suspension cells or trypsinized adherent cells

-

This compound working solution (typically 2 µM)

-

FACS buffer (e.g., PBS with 1% BSA)

-

(Optional) Viability dye (e.g., Propidium Iodide)

-

Flow cytometer with a blue laser (488 nm) and appropriate emission filters

Protocol:

-

Prepare a single-cell suspension at a density of approximately 1x10⁶ cells/mL.

-

Add the this compound working solution to the cell suspension and incubate for a defined period (e.g., 1-15 minutes) at 37°C.

-

Stop the uptake by adding ice-cold FACS buffer and centrifuging the cells at a low speed (e.g., 400 x g) for 3-4 minutes at 4°C.

-

Resuspend the cell pellet in fresh, cold FACS buffer.

-

(Optional) Add a viability dye to exclude dead cells from the analysis.

-

Analyze the cells on a flow cytometer, measuring the fluorescence in the green channel (typically FL1). The mean fluorescence intensity of the cell population is proportional to the amount of fatty acid uptake.

Experimental Workflow and Logical Relationships

The successful application of this compound in research often follows a structured workflow, from initial experimental design to data analysis.

General Experimental Workflow

Caption: A typical workflow for this compound experiments.

Conclusion

This compound is a powerful and versatile tool for the investigation of cellular fatty acid metabolism. Its favorable photophysical properties and its ability to act as a surrogate for natural long-chain fatty acids have solidified its importance in the field. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this compound to gain valuable insights into lipid uptake, transport, and storage in various biological contexts.

References

- 1. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. BODIPY 500/510 C1, C12 | TargetMol [targetmol.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]

- 7. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unito.it [iris.unito.it]

- 12. researchgate.net [researchgate.net]

- 13. Visualization of lipid metabolism in the larval zebrafish intestine reveals a relationship between NPC1L1 mediated cholesterol uptake and dietary fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C1-Bodipy-C12: Structure, Properties, and Applications in Cellular Lipid Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent fatty acid analog, C1-Bodipy-C12. This document details its chemical structure, photophysical properties, and its extensive applications in cellular and molecular biology, with a particular focus on the visualization and analysis of lipid droplets. Detailed experimental protocols and a diagram of its metabolic pathway are included to facilitate its use in research settings.

Core Concepts: Chemical Structure and Properties

This compound, also known as BODIPY™ FL C12, is a lipophilic fluorescent probe designed for the investigation of lipid metabolism and dynamics within cells. Its structure consists of a BODIPY (boron-dipyrromethene) fluorophore covalently linked to a 12-carbon fatty acid (lauric acid). This unique combination allows it to mimic natural fatty acids, enabling its incorporation into cellular lipid metabolic pathways.[1][2]

The BODIPY core is characterized by its high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to the polarity and pH of its environment.[1][3] These properties make this compound an exceptional tool for fluorescent imaging in both live and fixed cells.

Quantitative Data Summary

The following table summarizes the key chemical and spectral properties of this compound.

| Property | Value | References |

| Molecular Formula | C₂₂H₃₉BF₂N₂O₂ | [4] |

| Molecular Weight | 418.33 g/mol | [1] |

| Appearance | Orange solid | [1] |

| Solubility | DMSO | [1] |

| Excitation Maximum (λex) | ~500-512 nm | [1][5] |

| Emission Maximum (λem) | ~510-522 nm | [1][5] |

Metabolic Fate and Signaling Pathway of this compound

Upon entering the cell, this compound is recognized by the cellular machinery that processes fatty acids. A key step in its metabolism is the esterification into more complex lipids, such as triglycerides and phospholipids. This process is primarily mediated by acyl-CoA synthetases. The resulting fluorescently labeled lipids are then transported and stored within lipid droplets, making this compound an excellent marker for these organelles.

The following diagram illustrates the metabolic pathway of this compound leading to its incorporation into lipid droplets.

References

- 1. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The emergence of lipid droplets in yeast: current status and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of BODIPY FL-tethered ridaifen-B, RID-B-BODIPY, and its localization in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of BODIPY FL-tethered ridaifen-B, RID-B-BODIPY, and its localization in cancer cells [frontiersin.org]

An In-depth Technical Guide to the Core Mechanism of Action of C1-BODIPY-C12

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1-BODIPY-C12, also known as 4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid, is a fluorescently labeled long-chain fatty acid analog. Its intrinsic fluorescence and structural similarity to natural fatty acids make it an invaluable tool for investigating lipid metabolism. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its application in studying fatty acid uptake, lipid accumulation, and its relevance in the context of cellular processes like ferroptosis.

The core of this compound's utility lies in its ability to mimic natural long-chain fatty acids, allowing for real-time visualization and quantification of their transport and subsequent metabolic fate within living cells. Unlike probes designed to directly measure lipid peroxidation, this compound serves as a tracer for the accumulation of fatty acids and their incorporation into lipid droplets, a key cellular event that can precede and contribute to lipotoxicity and ferroptotic cell death.

Core Mechanism of Action: A Fluorescent Fatty Acid Mimic

This compound consists of a twelve-carbon fatty acid chain attached to a BODIPY (boron-dipyrromethene) fluorophore. This structure allows it to be recognized and processed by cellular machinery that handles natural fatty acids. The BODIPY dye itself is characterized by its high quantum yield, sharp emission peak, and relative insensitivity to environmental polarity and pH.[1][2]

The primary mechanism of action involves the following steps:

-

Cellular Uptake: this compound is taken up by cells through the same protein-mediated transport systems as endogenous fatty acids. Key proteins involved in this process include Fatty Acid Transport Proteins (FATPs) and the fatty acid translocase, CD36.[3][4] The rate of uptake can be influenced by the expression and activity of these transporters.

-

Intracellular Trafficking and Esterification: Once inside the cell, this compound is subject to the same metabolic pathways as its natural counterparts. It can be esterified into more complex lipids, such as triglycerides and phospholipids, by acyl-CoA synthetases.[3]

-

Incorporation into Lipid Droplets: A significant portion of the esterified this compound is incorporated into lipid droplets, which are intracellular organelles responsible for storing neutral lipids. This allows for the visualization and quantification of lipid droplet formation and dynamics.[5]

The fluorescence of the BODIPY moiety allows researchers to track these processes using techniques such as fluorescence microscopy and flow cytometry. The intensity of the fluorescence signal directly correlates with the amount of the fatty acid analog that has been taken up and accumulated by the cells.

Role in Ferroptosis Research

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. While this compound does not directly measure lipid peroxidation, it is a valuable tool for studying the lipid accumulation that is a critical prerequisite for this process. Increased uptake and storage of polyunsaturated fatty acids can render cells more susceptible to ferroptosis. By using this compound, researchers can:

-

Quantify Fatty Acid Uptake: Measure the rate of fatty acid influx in cells under various experimental conditions, including those that induce or inhibit ferroptosis.

-

Visualize Lipid Droplet Accumulation: Observe changes in the number and size of lipid droplets, which can be indicative of a cellular state primed for lipid peroxidation.

-

Screen for Modulators of Lipid Metabolism: Identify compounds that alter fatty acid uptake or storage and thereby influence cellular sensitivity to ferroptosis.

It is important to distinguish this compound from probes like C11-BODIPY(581/591), which are specifically designed to detect lipid peroxidation through a ratiometric fluorescence shift upon oxidation. This compound, in contrast, reports on the substrate availability for such oxidative damage.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound to assess fatty acid uptake and lipid accumulation.

Table 1: Quantification of this compound Uptake

| Cell Type | Experimental Condition | Fold Change in Fluorescence Intensity | Reference |

| Intestinal Organoids | 200 µmol/L PFOS treatment | ~1.5-fold increase | [6] |

| Human Trophoblasts (4hr) | Control | 1.8x10³ ± 37 RFU/µg protein | [3] |

| Human Trophoblasts (72hr) | Control | 7x10² ± 74 RFU/µg protein | [3] |

Table 2: Inhibition of this compound Uptake

| Cell Type | Inhibitor | IC50 | Reference |

| Human Trophoblasts (4hr) | CB-2 (FATP2 inhibitor) | 13 ± 2.4 µM | [2] |

| Human Trophoblasts (72hr) | CB-2 (FATP2 inhibitor) | 8 ± 1.6 µM | [2] |

Experimental Protocols

Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy

-

Cell Culture: Plate cells on sterile glass coverslips in a 6-well plate and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of 1-10 µM this compound in serum-free cell culture medium or PBS. A 10 mM stock solution can be prepared by dissolving 1 mg of this compound in 247 µL of anhydrous DMSO.

-

Staining: Remove the culture medium and wash the cells twice with PBS. Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with fresh culture medium or PBS for 5 minutes each.

-

Imaging: Mount the coverslips on a microscope slide and observe using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission maxima: ~500/510 nm).

Protocol 2: Quantification of Fatty Acid Uptake by Flow Cytometry

-

Cell Preparation: For suspension cells, collect by centrifugation, wash twice with PBS, and resuspend at a density of 1x10^6 cells/mL. For adherent cells, detach using trypsin and resuspend in PBS.

-

Staining: Add the this compound working solution (1-10 µM) to the cell suspension and incubate for 5-30 minutes at room temperature, protected from light.

-

Washing: Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant. Wash the cells twice with PBS.

-

Analysis: Resuspend the cells in serum-free medium or PBS and analyze using a flow cytometer equipped with a 488 nm laser for excitation and a detector for green fluorescence.

Signaling Pathways and Experimental Workflows

Fatty Acid Uptake and Transport

The uptake of long-chain fatty acids like this compound is a regulated process primarily mediated by membrane-associated proteins. Fatty Acid Transport Proteins (FATPs) and CD36 are key players in this pathway. FATPs are thought to facilitate the transport of fatty acids across the plasma membrane, a process that is often coupled with their esterification to Coenzyme A by long-chain acyl-CoA synthetases (ACSL).[1][7] This "vectorial acylation" traps the fatty acid inside the cell and primes it for further metabolic processing. CD36 is also a crucial fatty acid translocase that facilitates the uptake of fatty acids.[3][4]

Caption: this compound uptake is mediated by FATP and CD36 transporters.

Transcriptional Regulation of Lipid Metabolism

The expression of genes involved in fatty acid uptake and lipid synthesis is tightly controlled by key transcription factors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[8][9] PPARγ, for instance, can be activated by fatty acids and promotes the expression of genes involved in fatty acid uptake and storage.[8][10] SREBP-1 is a major regulator of lipogenesis, controlling the expression of enzymes required for fatty acid and triglyceride synthesis.[11][12] The activity of these transcription factors can be investigated using this compound to assess the downstream effects on lipid accumulation.

Caption: PPAR and SREBP1 regulate lipid uptake and synthesis.

Experimental Workflow for Screening Fatty Acid Uptake Inhibitors

This compound is well-suited for high-throughput screening assays to identify inhibitors of fatty acid uptake.[13] The general workflow involves treating cells with a library of compounds and then measuring the uptake of this compound. A reduction in fluorescence intensity indicates potential inhibitory activity.

Caption: High-throughput screening workflow for fatty acid uptake inhibitors.

Conclusion

This compound is a versatile and robust fluorescent probe that serves as an excellent tool for the real-time study of fatty acid uptake and lipid droplet dynamics in living cells. Its mechanism of action, which relies on its mimicry of natural long-chain fatty acids, allows for the investigation of key cellular processes involved in lipid metabolism. While it does not directly measure lipid peroxidation, its utility in quantifying the lipid accumulation that is a precursor to ferroptosis makes it a valuable reagent in this and other fields of research where lipid homeostasis is a central theme. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the effective application of this compound in addressing complex biological questions.

References

- 1. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]

- 3. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intravital lipid droplet labeling and imaging reveals the phenotypes and functions of individual macrophages in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid metabolic reprogramming via mTOR-mediated inductions of PPARγ directs early activation of T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phmd.hirszfeld.pl [phmd.hirszfeld.pl]

- 11. Perilipin-Mediated Lipid Droplet Formation in Adipocytes Promotes Sterol Regulatory Element-Binding Protein-1 Processing and Triacylglyceride Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative stress induced lipid accumulation via SREBP1c activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

C1-BODIPY-C12: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1-BODIPY-C12, a fluorescently labeled fatty acid analogue, has emerged as a powerful tool in cellular biology and drug discovery. Its unique spectral properties and ability to mimic natural fatty acids allow for the visualization and tracking of lipid uptake, trafficking, and storage within living cells. This technical guide provides an in-depth overview of the core spectral characteristics of this compound, detailed experimental protocols for its characterization and use, and visualizations of its application in studying cellular lipid dynamics.

Core Spectral Properties

The fluorescence of this compound is characterized by its brightness, sharp emission peak, and relative insensitivity to the polarity and pH of its environment.[1][2][3][4][5][6][7] These properties make it an ideal probe for quantitative imaging in complex cellular environments. The key spectral properties are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~500-512 nm | Varies slightly depending on the solvent and measurement conditions. |

| Emission Maximum (λem) | ~510-522 nm | Exhibits a characteristically small Stokes shift. |

| Molar Extinction Coefficient (ε) | > 80,000 cm⁻¹M⁻¹ | A specific, experimentally determined value for this compound is not readily available in the literature, but this is a typical value for BODIPY dyes. |

| Fluorescence Quantum Yield (Φ) | High | While consistently reported as high, a specific numerical value for this compound is not consistently published. For comparison, other BODIPY dyes exhibit quantum yields often exceeding 0.9. |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It can be determined experimentally using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO, ethanol, or methanol)

-

Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Cuvettes with a known path length (typically 1 cm)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

-

Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax) of this compound. Use the same solvent as a blank.

-

Plot a calibration curve: Plot the absorbance values against the corresponding molar concentrations.

-

Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

This compound

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95)

-

High-purity solvent

-

Fluorometer

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare solutions: Prepare a series of dilute solutions of both the this compound sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measure absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure fluorescence emission: Record the fluorescence emission spectra of all solutions using a fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Calculate the quantum yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I_s and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

-

A_s and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

n_s and n_std are the refractive indices of the sample and standard solutions (for the same solvent, this ratio is 1).

-

Cellular Fatty Acid Uptake and Lipid Droplet Staining

This compound is widely used to monitor the uptake and intracellular trafficking of fatty acids, particularly their incorporation into lipid droplets.[1][8][9]

Materials:

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Cultured cells (adherent or suspension)

-

Serum-free cell culture medium or PBS

-

Fluorescence microscope or flow cytometer

-

Optional: Lipid droplet co-stain (e.g., a red fluorescent neutral lipid stain)

-

Optional: Nuclear stain (e.g., DAPI or Hoechst)

Procedure:

-

Cell Preparation: Plate cells in a suitable format for imaging (e.g., glass-bottom dishes or multi-well plates). Allow cells to adhere and reach the desired confluency.

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed serum-free medium or PBS to a final working concentration (typically 1-10 µM).

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the this compound staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells 2-3 times with warm PBS or serum-free medium to remove excess probe.

-

-

Imaging:

-

Add fresh medium or PBS to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., a standard FITC filter set). For co-staining, use the appropriate filter sets for the other dyes.

-

Alternatively, cells can be harvested and analyzed by flow cytometry to quantify fatty acid uptake on a per-cell basis.

-

Visualizations

Experimental Workflow for Cellular Fatty Acid Uptake Analysis

Caption: Workflow for analyzing cellular fatty acid uptake using this compound.

This compound in Cellular Lipid Trafficking

Caption: Logical flow of this compound uptake and incorporation into lipid droplets.

References

- 1. researchgate.net [researchgate.net]

- 2. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. BODIPY 500/510 C1, C12 | 荧光染料 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BODIPY 500/510 C1, C12 | TargetMol [targetmol.com]

- 8. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C1-Bodipy-C12: Excitation, Emission, and Applications in Cellular Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent fatty acid analog C1-Bodipy-C12, detailing its spectral properties, experimental applications, and the underlying cellular pathways it helps to elucidate. This compound, also known as BODIPY™ FL C12 or 4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid, is a vital tool for investigating lipid metabolism and dynamics within living cells. Its exceptional photophysical characteristics, including a high fluorescence quantum yield and photostability, make it a superior probe for a variety of fluorescence-based assays.[1][]

Core Photophysical and Chemical Properties

This compound is a derivative of the BODIPY (boron-dipyrromethene) dye family, which is recognized for its sharp emission spectra and relative insensitivity to environmental polarity and pH.[1][3][4] The addition of a 12-carbon alkyl chain confers hydrophobic properties, enabling its seamless integration into lipid-rich environments like cell membranes and lipid droplets.[] This characteristic makes it an invaluable tool for visualizing and tracking the distribution, trafficking, and metabolism of lipids in real-time.

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below. These values are crucial for designing and executing experiments, as well as for the accurate interpretation of results.

| Property | Value | Source(s) |

| Maximum Excitation Wavelength (λex) | ~500-503 nm | [3][5] |

| Maximum Emission Wavelength (λem) | ~510-512 nm | [3][5] |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | [6] |

| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.93 | [6][7] |

| Molecular Weight | ~404.30 g/mol | [3] |

| Appearance | Orange solid | [3] |

| Solubility | DMSO | [3] |

Experimental Protocols

The following are detailed methodologies for common experiments utilizing this compound, including stock solution preparation and cellular staining for fatty acid uptake analysis.

Preparation of this compound Stock and Working Solutions

A consistent and accurately prepared solution is fundamental to reproducible experimental outcomes.

-

Stock Solution Preparation (10 mM):

-

Working Solution Preparation (1-10 µM):

-

Dilute the 10 mM stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to achieve the desired final concentration.[3]

-

The optimal working concentration may vary depending on the cell type and experimental design, and therefore should be determined empirically.

-

Cellular Staining Protocol for Fatty Acid Uptake Analysis

This protocol is applicable to both adherent and suspension cells and can be adapted for analysis by fluorescence microscopy or flow cytometry.

For Adherent Cells:

-

Culture adherent cells on sterile coverslips or in a multi-well plate appropriate for microscopy or plate-based assays.

-

Once the cells have reached the desired confluency, remove the culture medium.

-

Wash the cells twice with warm PBS.

-

Add the prepared this compound working solution to the cells and incubate for 5-30 minutes at 37°C. The incubation time should be optimized for the specific cell line and experimental question.

-

Following incubation, remove the working solution and wash the cells twice with PBS to remove any unbound dye.

-

The cells are now ready for visualization by fluorescence microscopy or quantification by a fluorescence plate reader.

For Suspension Cells:

-

Harvest the cells by centrifugation at 400 x g for 3-5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging between each wash.

-

Resuspend the cells in serum-free cell culture medium or PBS to a density of approximately 1x10⁶ cells/mL.[3]

-

Add the this compound working solution to the cell suspension and incubate for 5-30 minutes at room temperature or 37°C.

-

After incubation, centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[3]

-

Wash the cells twice with cold PBS to remove excess dye.

-

Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

Visualizing Cellular Processes with Graphviz

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

Caption: Cellular uptake and metabolic fate of this compound.

Caption: Experimental workflow for a this compound fatty acid uptake assay.

References

An In-depth Technical Guide to C1-Bodipy-C12 Fluorescence: A Core Tool for Cellular Lipid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1-BODIPY-C12 (4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fluorescently labeled long-chain fatty acid analog that has become an indispensable tool in cellular and molecular biology. Its unique photophysical properties, including high fluorescence quantum yield and photostability, coupled with its ability to mimic natural fatty acids, make it an ideal probe for investigating fatty acid uptake, trafficking, and metabolism.[] This guide provides a comprehensive overview of the core principles and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Properties of this compound

This compound is a derivative of the BODIPY (boron-dipyrromethene) dye, which is known for its sharp emission peaks and relative insensitivity to environmental polarity and pH.[2][3][4] The C12 alkyl chain allows it to be recognized and processed by cellular machinery involved in fatty acid transport and metabolism.

Quantitative Spectroscopic Data

For precise experimental design and data analysis, the key spectroscopic properties of this compound are summarized below. While specific values for the C12 conjugate can vary slightly between suppliers and solvent conditions, the data for the parent BODIPY FL fluorophore provide a reliable reference.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | ~500 nm | [3][4] |

| Maximum Emission Wavelength (λem) | ~510 nm | [3][4] |

| Quantum Yield (Φ) | High (approaching 0.9 for BODIPY FL) | [2] |

| Molar Extinction Coefficient (ε) | > 80,000 cm⁻¹M⁻¹ (for BODIPY FL) | [2][5] |

| Molecular Weight | 404.30 g/mol | [3] |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents | [3] |

Cellular Uptake and Metabolism

This compound enters cells primarily through protein-mediated transport, closely mimicking the uptake of natural long-chain fatty acids.[6] The key protein family involved in this process is the Fatty Acid Transport Proteins (FATPs), particularly FATP2.[6][7][8][9]

The FATP2-Mediated Uptake Pathway

Once this compound crosses the plasma membrane, it is rapidly esterified to Coenzyme A (CoA) to form this compound-CoA. This conversion is often coupled to the transport process itself, a mechanism known as "vectorial acylation," which traps the fatty acid analog inside the cell and maintains a favorable concentration gradient for further uptake.[8] The resulting fluorescent fatty acyl-CoA can then be incorporated into various lipid species, including neutral lipids for storage in lipid droplets (LDs) or phospholipids (B1166683) for integration into cellular membranes.[][6]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for common applications of this compound.

Fatty Acid Uptake Assay using a Plate Reader

This high-throughput method allows for the quantitative analysis of fatty acid uptake kinetics in live cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (serum-free)

-

Trypan Blue solution (to quench extracellular fluorescence)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay.

-

Preparation of this compound/BSA Complex:

-

Prepare a working solution of fatty acid-free BSA in serum-free medium.

-

Add the this compound stock solution to the BSA solution to achieve the desired final concentration (typically 1-5 µM). The molar ratio of this compound to BSA should be optimized for your cell type, but a 2:1 ratio is a common starting point.

-

Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

-

-

Cell Treatment:

-

Wash the cells once with warm serum-free medium.

-

Add the this compound/BSA complex to the cells.

-

For kinetic measurements, immediately place the plate in a pre-warmed fluorescence plate reader.

-

-

Fluorescence Measurement:

-

Measure fluorescence intensity at appropriate intervals using excitation and emission wavelengths of ~500 nm and ~510 nm, respectively.

-

To account for only intracellular fluorescence, add a quencher like Trypan Blue to the wells just before reading.[9]

-

Data Analysis: The rate of fatty acid uptake can be determined by calculating the slope of the initial linear portion of the fluorescence intensity versus time curve. Data should be normalized to cell number or protein concentration.

References

- 2. BODIPY | AAT Bioquest [aatbio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FATP2 at the crossroads of fatty acid transport, lipotoxicity, and complex disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

C1-Bodipy-C12 as a Fatty Acid Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of C1-Bodipy-C12, a fluorescently labeled long-chain fatty acid analog, and its application in cellular and molecular research. Its intrinsic fluorescence and close resemblance to natural fatty acids make it an invaluable tool for investigating fatty acid uptake, transport, and metabolism, as well as for the identification of potential therapeutic modulators of these pathways.

Core Properties of this compound

This compound is a derivative of the Bodipy dye family, known for its robust and stable fluorescence.[1] The fluorophore is attached to a 12-carbon fatty acid chain, which allows it to mimic the behavior of natural long-chain fatty acids in biological systems.[2][3][4] The Bodipy fluorophore itself is lipophilic, enhancing the analog's ability to partition into and traverse cellular membranes.[2][3] Biologically, the this compound conjugate behaves similarly to an 18-carbon fatty acid.[3][4]

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the table below, providing key parameters for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C22H31BF2N2O2 | [1] |

| Molecular Weight | 404.3 g/mol | [1] |

| Appearance | Orange solid | [5] |

| Solubility | DMSO | [5] |

| Excitation Maximum | ~500-512 nm | [1][5] |

| Emission Maximum | ~510-522 nm | [1][5] |

| Storage Conditions | -20°C, protected from light | [1][6] |

Key Features and Advantages

-

High Quantum Yield and Photostability: Bodipy dyes exhibit bright and stable fluorescence, making them suitable for long-term imaging experiments with minimal photobleaching.[1][6]

-

Environmental Insensitivity: The fluorescence of this compound is largely unaffected by changes in environmental polarity or pH, ensuring reliable measurements under various physiological conditions.[1][6]

-

Cell Permeability: The molecule readily penetrates cell membranes, allowing for the labeling of intracellular structures in both live and fixed cells.[1][6]

-

Metabolic Incorporation: Once inside the cell, this compound is recognized by cellular machinery and can be incorporated into neutral lipids and phospholipids, such as triglycerides and cholesterol esters, primarily within lipid droplets.[2][3][7]

Cellular Uptake and Metabolic Signaling Pathways

This compound serves as a tracer to elucidate the mechanisms of fatty acid transport and metabolism. The uptake is a regulated process involving several key proteins.

Fatty Acid Transport and Activation

The cellular uptake of long-chain fatty acids is a protein-mediated process. Fatty Acid Transport Proteins (FATPs) and other transporters like CD36 facilitate the movement of fatty acids across the plasma membrane.[3][4][8] Following transport, long-chain acyl-CoA synthetases (ACSLs) activate the fatty acids by converting them into acyl-CoA esters.[3][4] This "vectorial acylation" traps the fatty acid inside the cell and primes it for subsequent metabolic pathways.[2]

References

- 1. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]

- 5. High-throughput screening for fatty acid uptake inhibitors in humanized yeast identifies atypical antipsychotic drugs that cause dyslipidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. researchgate.net [researchgate.net]

- 8. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to C1-BODIPY-C12 and C11-BODIPY 581/591 Staining: Probing Fatty Acid Dynamics and Lipid Peroxidation

This technical guide provides an in-depth overview of the principles and applications of two distinct yet related fluorescent probes: C1-BODIPY-C12 for tracking fatty acid uptake and metabolism, and C11-BODIPY 581/591 for the ratiometric detection of lipid peroxidation, a key event in cellular processes such as ferroptosis. This document is intended for researchers, scientists, and drug development professionals working in cell biology, metabolism, and pharmacology.

Core Principles and Probe Distinction

It is crucial to distinguish between two commonly used BODIPY-based lipid probes: this compound and C11-BODIPY 581/591. While both are fatty acid analogs, their applications are fundamentally different.

-

This compound (and its variants, e.g., BODIPY FL C12) is a fluorescently labeled long-chain fatty acid.[1] It is readily taken up by cells and incorporated into lipids, allowing for the visualization of fatty acid trafficking and storage within lipid droplets.[1][2] Its fluorescence is relatively stable and not designed for detecting oxidative stress.

-

C11-BODIPY 581/591 is a ratiometric fluorescent sensor specifically designed to detect lipid peroxidation.[3] This probe incorporates into cellular membranes.[4] In its native, reduced state, it emits red fluorescence.[3] Upon oxidation by lipid radicals, the polyunsaturated butadienyl portion of the molecule is altered, causing a shift in its fluorescence emission to green.[3][4] This ratiometric shift allows for a quantitative assessment of lipid peroxidation, minimizing variability from factors like probe concentration or instrument fluctuations.[3]

This guide will focus primarily on C11-BODIPY 581/591 due to its widespread use in studying dynamic signaling pathways related to oxidative stress and cell death, particularly ferroptosis. A section on this compound is also included for completeness.

C11-BODIPY 581/591: A Ratiometric Sensor for Lipid Peroxidation

C11-BODIPY 581/591 has become an indispensable tool for investigating lipid peroxidation, a process implicated in numerous pathologies including cancer, neurodegeneration, and atherosclerosis.[3][4] It is a hallmark of an iron-dependent, non-apoptotic form of cell death known as ferroptosis.[4][5]

Mechanism of Action

The core principle of C11-BODIPY 581/591 staining lies in its spectral shift upon oxidation. The unoxidized probe has an excitation/emission maximum of approximately 581/591 nm (red), while the oxidized probe shifts to ~488/510 nm (green).[3][6] The ratio of the green to red fluorescence intensity provides a reliable measure of the extent of lipid peroxidation.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of C11-BODIPY 581/591.

| Parameter | Value | Source(s) |

| Molecular Weight | 504.4 g/mol | [4][6] |

| CAS Number | 217075-36-0 | [6] |

| Stock Solution | 10 mM in anhydrous DMSO | [3][6] |

| Working Concentration | 1 - 10 µM in cell culture media | [3][6] |

| Incubation Time | 30 minutes at 37°C | [3][6] |

| Spectral Properties | Excitation (nm) | Emission (nm) | Filter Set Example | Source(s) |

| Reduced Form | ~581 | ~591 | Texas Red® | [3][6] |

| Oxidized Form | ~488 | ~510 | FITC | [3][6] |

Signaling Pathway: Ferroptosis

C11-BODIPY 581/591 is a primary tool for detecting the central event in ferroptosis: the iron-dependent accumulation of lipid peroxides. The diagram below illustrates the canonical ferroptosis pathway and the role of lipid peroxidation.

Caption: The Ferroptosis Pathway and C11-BODIPY 581/591 Detection.

Experimental Protocols

-

Cell Culture: Plate cells at the desired density in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.[3]

-

Treatment: Treat cells with compounds of interest (e.g., ferroptosis inducers like erastin or RSL3, inhibitors like ferrostatin-1) for the desired duration.[6][7]

-

Staining:

-

Washing: Remove the staining solution and wash the cells two to three times with PBS or HBSS.[3][6]

-

Imaging/Analysis: Proceed immediately with fluorescence microscopy or flow cytometry.

Caption: Workflow for Lipid Peroxidation Analysis by Microscopy.

Caption: Workflow for Lipid Peroxidation Analysis by Flow Cytometry.

This compound: A Probe for Fatty Acid Uptake and Trafficking

This compound is a fluorescent fatty acid analog used to monitor the uptake and intracellular fate of long-chain fatty acids.[1] It is a valuable tool for studying fatty acid transport proteins and the dynamics of lipid droplet formation.[1]

Principle of Staining

Cells are incubated with this compound, which is transported across the plasma membrane.[1] Once inside, it can be esterified and stored in neutral lipid droplets, which appear as bright fluorescent puncta.[1] The overall intracellular fluorescence can be quantified to measure fatty acid uptake.

Quantitative Data Summary

| Parameter | Value | Source(s) |

| Stock Solution | 2.5 mM in Methanol or DMSO | [1] |

| Working Concentration | 5 - 25 µM in serum-free media with BSA | [1][2] |

| Incubation Time | 15 - 60 minutes at 37°C | [1] |

| Excitation/Emission | ~500 / 510 nm | [8] |

Experimental Protocol for Fatty Acid Uptake Assay (Plate Reader)

-

Cell Culture: Plate cells in a 96-well black, clear-bottom plate and grow to the desired confluency.[1]

-

Starvation: Pre-incubate cells in serum-free medium for 1 hour to deplete intracellular fatty acids.

-

Assay Solution Preparation: Prepare an assay solution containing this compound (e.g., 25 µM), defatted BSA (e.g., 25 µM), and a quencher for extracellular fluorescence like Trypan Blue.[1]

-

Uptake Measurement: Add the assay solution to the cells and incubate for the desired time (e.g., 15 minutes) at 37°C.[1]

-

Fluorescence Reading: Measure the intracellular fluorescence using a plate reader with appropriate filters for the BODIPY FL dye (~485 nm excitation, ~520 nm emission). The quencher will eliminate the signal from the extracellular probe.

This guide provides the foundational knowledge and practical protocols for utilizing this compound and C11-BODIPY 581/591 in your research. Proper understanding of their distinct mechanisms is key to generating reliable and insightful data on fatty acid metabolism and oxidative stress.

References

- 1. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abpbio.com [abpbio.com]

- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 6. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to C1-Bodipy-C12: Solubility and Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

C1-Bodipy-C12, scientifically known as 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid, is a lipophilic fluorescent dye widely utilized in biological research to study lipid metabolism and trafficking. Its unique spectral properties, including high quantum yield and sharp emission peaks, make it an invaluable tool for visualizing lipids in live and fixed cells. This technical guide provides a comprehensive overview of the solubility characteristics and preparation methods for this compound, including a detailed, albeit exemplar, synthesis protocol based on established BODIPY chemistry.

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in experimental settings. Due to its hydrophobic dodecanoic acid chain and the lipophilic nature of the BODIPY core, this compound exhibits poor solubility in aqueous solutions.

Key Solubility Data:

| Solvent | Concentration | Observations | Citation |

| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL | Requires sonication to achieve higher concentrations.[1] | |

| Methanol | 2.5 mM | Stock solutions can be prepared at this concentration.[] | |

| Ethanol | Not specified | Used as a solvent for stock solutions. | |

| Aqueous Buffers (e.g., PBS, cell culture media) | Very low | Insoluble directly. Must be diluted from a stock solution in an organic solvent. |

Preparation of this compound Solutions

The preparation of this compound for experimental use typically involves two stages: the creation of a concentrated stock solution in an organic solvent, followed by dilution to a working concentration in an aqueous medium.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Weigh out 1 mg of this compound powder and place it in a microcentrifuge tube.

-

Add 247 µL of anhydrous DMSO to the tube.[1]

-

Vortex the mixture thoroughly until the powder is completely dissolved. For higher concentrations, sonication may be necessary.

-

Store the 10 mM stock solution at -20°C or -80°C, protected from light, to prevent degradation.

Experimental Protocol: Preparation of a 10 µM Working Solution

Materials:

-

10 mM this compound stock solution in DMSO

-

Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Thaw the 10 mM stock solution of this compound.

-

In a new microcentrifuge tube, pipette the desired volume of PBS or cell culture medium.

-

Add the appropriate volume of the 10 mM stock solution to achieve a final concentration of 10 µM (a 1:1000 dilution). For example, add 1 µL of the stock solution to 999 µL of buffer.

-

Vortex the working solution gently to ensure it is well mixed.

-

Use the working solution immediately for your experiment. It is recommended to prepare fresh working solutions for each experiment to ensure optimal performance.

Chemical Synthesis of this compound

The synthesis of this compound, while not commonly performed in a non-specialist laboratory, follows the general principles of BODIPY dye synthesis. This involves a three-step process: acid-catalyzed condensation of a pyrrole (B145914) with an aldehyde- or acid chloride-bearing precursor, followed by oxidation and subsequent complexation with a boron source.

The following is a representative, detailed protocol for the synthesis of a similar carboxy-functionalized BODIPY, adapted to yield this compound.

Exemplar Synthetic Pathway

References

An In-depth Technical Guide to the Safe Handling and Application of C1-Bodipy-C12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling and experimental application of C1-Bodipy-C12 (4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid), a fluorescent fatty acid analog. This document is intended for use by professionals in research and drug development.

Core Concepts and Safety

This compound is a lipophilic fluorescent dye belonging to the Bodipy family. These dyes are known for their high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH.[1][2][3] this compound is specifically designed as a fluorescent analog of a saturated fatty acid, making it an excellent tool for visualizing and tracking lipid metabolism, transport, and storage within living cells.[4]

1.1 Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

-

Gloves: Impervious gloves should be worn at all times to prevent skin contact.

-

Lab Coat: A lab coat is mandatory to protect from accidental spills.

-

Eye Protection: Safety glasses or goggles should be worn to protect the eyes from splashes.

Handling Procedures:

-

Work in a well-ventilated area. For procedures that may generate aerosols, a chemical fume hood is recommended.

-

Avoid inhalation of the powder form.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Do not eat, drink, or smoke in the laboratory.

1.2 Storage and Stability

Proper storage is crucial to maintain the integrity and performance of this compound.

| Storage Condition | Duration | Notes |

| Powder | 3 years | Store at -20°C, protected from light. |

| In Solvent (Stock Sol.) | 1 year | Store at -80°C, protected from light. |

Table 1: Recommended Storage Conditions for this compound.[5]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is essential for its effective use in experimental design.

| Property | Value |

| Molecular Formula | C₂₂H₃₁BF₂N₂O₂ |

| Molecular Weight | 404.30 g/mol |

| CAS Number | 144672-74-2 |

| Excitation Maximum (Ex) | 500 nm |

| Emission Maximum (Em) | 510 nm |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

Table 2: Physicochemical and Spectroscopic Data for this compound.[2][5]

Experimental Protocols

This compound is primarily utilized for staining intracellular lipid droplets and for tracking the uptake and trafficking of fatty acids. It is important to distinguish its application from that of other Bodipy derivatives, such as C11-Bodipy 581/591, which is a ratiometric probe specifically designed for detecting lipid peroxidation and ferroptosis.[6][7][8]

3.1 Preparation of Stock and Working Solutions

A concentrated stock solution is typically prepared in anhydrous DMSO, which can then be diluted to the desired working concentration in an appropriate buffer or cell culture medium.

3.2 Staining of Lipid Droplets in Adherent Cells

This protocol outlines the steps for staining lipid droplets in cultured adherent cells for visualization by fluorescence microscopy or analysis by flow cytometry.

Methodology:

-

Cell Culture: Culture adherent cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a 1-10 µM working solution of this compound in pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline (PBS). The optimal concentration should be determined empirically for each cell type.

-

Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound working solution to the cells, ensuring the entire surface of the coverslip is covered.

-

Incubation: Incubate the cells for 5-30 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed culture medium or PBS to remove any unbound dye.

-

Imaging: Mount the coverslip on a microscope slide and observe using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex/Em: ~500/510 nm).

3.3 Fatty Acid Uptake and Trafficking Assay

This protocol is adapted from studies investigating the dynamics of fatty acid uptake and their subsequent trafficking to intracellular organelles like lipid droplets and mitochondria.[4][9][10]

Methodology:

-

Cell Preparation: Plate cells (e.g., C2C12 myoblasts or primary cytotrophoblasts) at the desired density and culture under appropriate conditions. Transfection with organelle-specific fluorescent markers (e.g., Mito-GFP for mitochondria) can be performed at this stage.[4][10]

-

Pulse Labeling: Prepare a labeling medium containing this compound (a red-shifted analog like BODIPY 558/568 C12 is often used in multi-color imaging to avoid spectral overlap).[10] A typical concentration is 5 µM. Incubate the cells in this medium for a defined period (e.g., 16 hours) to allow for the incorporation of the fatty acid analog into lipid droplets.[10]

-

Chase Period: Wash the cells thoroughly with fresh, complete medium to remove the labeling medium. This "chase" period allows for the tracking of the fluorescent fatty acid as it moves from lipid droplets to other organelles.

-

Live-Cell Imaging: Mount the cells on a live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂). Acquire images at multiple time points to visualize the trafficking of the fluorescent signal.

-

Image Analysis: Use image analysis software to segment different organelles (based on co-localization with specific markers) and quantify the fluorescence intensity of the Bodipy signal within each compartment over time.

Data Interpretation and Troubleshooting

-

Signal-to-Noise Ratio: If the fluorescent signal is weak, consider increasing the concentration of the working solution or the incubation time. Conversely, if the background fluorescence is high, optimize the washing steps.

-

Photobleaching: Bodipy dyes are generally photostable, but intense or prolonged exposure to excitation light can cause photobleaching. Use neutral density filters, reduce exposure times, and use an anti-fade mounting medium for fixed cells.

-

Cell Viability: High concentrations of the dye or prolonged incubation times may affect cell viability. It is advisable to perform a cytotoxicity assay to determine the optimal, non-toxic staining conditions for your specific cell line.

-

Spectral Overlap: When performing multi-color imaging with other fluorophores, ensure that their emission spectra do not significantly overlap with that of this compound. Choose secondary antibodies or fluorescent proteins with distinct spectral characteristics.

This guide provides a foundational understanding of the safe handling and application of this compound. Researchers are encouraged to consult the primary literature for more specialized protocols and to optimize the described methods for their specific experimental systems.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BODIPY 500/510 C1, C12 | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. abpbio.com [abpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C1-BODIPY-C12 Staining in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1-BODIPY-C12 (4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fluorescently labeled fatty acid analog that is widely utilized in cellular biology to study fatty acid uptake, trafficking, and lipid metabolism.[1] This lipophilic probe readily crosses the plasma membrane of live cells and becomes incorporated into intracellular lipid structures, primarily lipid droplets.[2][3] Its bright and stable green fluorescence allows for clear visualization and quantification of these processes using fluorescence microscopy and flow cytometry.[3][] BODIPY dyes, in general, are known for their sharp emission peaks, high quantum yields, and relative insensitivity to environmental pH, making them robust tools for live-cell imaging.[2][3][5]

Note on Probe Selection: It is crucial to distinguish this compound, used for tracking fatty acid uptake and lipid accumulation, from C11-BODIPY 581/591, which is a ratiometric sensor specifically designed to detect lipid peroxidation.[6][7][8] While both are BODIPY derivatives, their applications are distinct. This protocol focuses exclusively on the use of this compound for visualizing lipid accumulation.

Mechanism of Action & Signaling Context

This compound, as a fluorescent fatty acid analog, is recognized and actively transported into cells by fatty acid transport proteins (FATPs) and other uptake mechanisms.[1][9] Once inside the cell, it is esterified and incorporated into neutral lipids, such as triacylglycerols, which are then stored in lipid droplets. This process is central to cellular energy homeostasis and is implicated in various physiological and pathological conditions, including obesity, diabetes, and cancer. The accumulation of lipids is a complex process regulated by intricate signaling pathways involving transcription factors like peroxisome proliferator-activated receptors (PPARs) that control the expression of genes involved in lipid metabolism.[10]

Below is a simplified representation of a signaling pathway involved in fatty acid uptake and lipid droplet formation.

Caption: Fatty Acid Uptake and Storage Pathway.

Experimental Protocols

The following protocols provide a general guideline for staining live adherent and suspension cells with this compound. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental design, and should be determined empirically.[3][5]

Materials Required

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Serum-free cell culture medium

-

Adherent or suspension cells in culture

-

6-well plates or sterile coverslips in a petri dish

-

Micropipettes and sterile tips

-

Centrifuge (for suspension cells)

-

Fluorescence microscope or flow cytometer

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 1-10 mM in DMSO | Prepare by dissolving the lyophilized powder in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW: ~404.3 g/mol ) in 247 µL of DMSO to get a 10 mM stock solution.[3][5] |

| Stock Solution Storage | -20°C or -80°C, protected from light | Aliquot to avoid repeated freeze-thaw cycles.[3][5] |

| Working Solution Concentration | 1-10 µM | Dilute the stock solution in serum-free medium or PBS immediately before use.[2][3][5] The optimal concentration should be determined for each cell type. |

| Incubation Time | 5-30 minutes | Longer incubation times may be necessary for some cell types, but should be optimized to minimize potential cytotoxicity.[2][3][5] |

| Incubation Temperature | Room Temperature or 37°C | 37°C is often used to maintain physiological conditions.[] |

| Excitation/Emission (Max) | ~500 nm / ~510 nm | Compatible with standard green fluorescence filter sets (e.g., FITC).[2][3][5] |

Staining Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells on sterile coverslips in a petri dish or in a multi-well plate to achieve 70-80% confluency on the day of the experiment.[]

-

Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).[3]

-

Cell Washing: Carefully aspirate the culture medium from the cells and wash once with sterile PBS.

-

Staining: Add the this compound working solution to the cells, ensuring the entire surface is covered. Incubate for 5-30 minutes at room temperature or 37°C, protected from light.[3]

-

Washing: Remove the staining solution and wash the cells two to three times with PBS or fresh culture medium to remove any unbound dye.[3][]

-

Imaging: Mount the coverslip on a slide with a drop of PBS or medium. The cells are now ready for immediate imaging using a fluorescence microscope.

Staining Protocol for Suspension Cells

-

Cell Harvesting: Harvest suspension cells by centrifugation at approximately 400-1000 g for 3-5 minutes.[3][5]

-

Cell Washing: Discard the supernatant and wash the cell pellet twice with sterile PBS, centrifuging after each wash.[3][5]

-

Cell Resuspension: Resuspend the cell pellet in serum-free medium or PBS to a density of approximately 1x10⁶ cells/mL.[3][5]

-

Staining: Add the this compound stock solution to the cell suspension to achieve the desired final working concentration (e.g., 1-10 µM). Incubate for 5-30 minutes at room temperature or 37°C, protected from light.[3][5]

-

Washing: Centrifuge the stained cells at 400 g for 3-4 minutes, discard the supernatant, and wash the pellet twice with PBS.[3][5]

-

Final Resuspension: Resuspend the final cell pellet in a suitable buffer (e.g., PBS or flow cytometry buffer) for analysis.

-

Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for staining live cells with this compound.

Caption: this compound Staining Workflow.

Data Analysis and Interpretation

Fluorescence Microscopy: Live-cell imaging with a fluorescence microscope will reveal the intracellular localization of this compound. The probe typically accumulates in punctate structures corresponding to lipid droplets. The intensity of the fluorescence signal can be quantified using image analysis software (e.g., ImageJ/Fiji) to assess the relative amount of fatty acid uptake and lipid accumulation under different experimental conditions.[]

Flow Cytometry: Flow cytometry provides a quantitative measure of fluorescence intensity on a per-cell basis in a large population. An increase in the mean fluorescence intensity in the green channel (e.g., FITC) indicates an increase in this compound uptake and accumulation. This method is particularly useful for high-throughput screening of compounds that may modulate fatty acid metabolism.[1]

Troubleshooting

-

High Background: Ensure adequate washing steps are performed to remove all unbound dye.[] Consider reducing the probe concentration or incubation time.

-

Weak Signal: Increase the concentration of the this compound working solution or extend the incubation time. Ensure cells are healthy, as stressed or dying cells may exhibit altered lipid metabolism.

-

Phototoxicity/Photobleaching: Use the lowest possible laser power and exposure time during imaging to minimize cell damage and fluorescence quenching.[] Image samples promptly after staining.[]

-

Inconsistent Staining: Ensure a homogenous cell suspension and even distribution of the staining solution. For adherent cells, make sure the cell monolayer is evenly covered.

By following these detailed protocols and considering the key parameters, researchers can effectively utilize this compound to investigate the dynamic processes of fatty acid uptake and lipid storage in live cells.

References

- 1. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BODIPY 500/510 C1, C12 | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]